4-Cyclohexyl-2-(hydroxyimino)thiomorpholin-3-one
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Overview
Description
4-Cyclohexyl-2-(hydroxyimino)thiomorpholin-3-one is an organic compound that features a cyclohexyl group attached to a thiomorpholine ring, which is further substituted with a hydroxyimino group at the 2-position and a ketone at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-2-(hydroxyimino)thiomorpholin-3-one can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylamine with thiomorpholine-3-one in the presence of an oxidizing agent to introduce the hydroxyimino group. The reaction typically requires controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-2-(hydroxyimino)thiomorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxo derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiomorpholine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Oxo derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted thiomorpholine derivatives.
Scientific Research Applications
4-Cyclohexyl-2-(hydroxyimino)thiomorpholin-3-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-2-(hydroxyimino)thiomorpholin-3-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The thiomorpholine ring may interact with enzymes or receptors, modulating their function. These interactions can lead to various biological effects, depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine: A simpler analog without the cyclohexyl and hydroxyimino groups.
Cyclohexylamine: Lacks the thiomorpholine ring and hydroxyimino group.
Morpholine: Similar ring structure but lacks the sulfur atom and hydroxyimino group.
Uniqueness
4-Cyclohexyl-2-(hydroxyimino)thiomorpholin-3-one is unique due to the combination of the cyclohexyl group, hydroxyimino group, and thiomorpholine ring. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62868-03-5 |
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Molecular Formula |
C10H16N2O2S |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
4-cyclohexyl-2-hydroxyiminothiomorpholin-3-one |
InChI |
InChI=1S/C10H16N2O2S/c13-10-9(11-14)15-7-6-12(10)8-4-2-1-3-5-8/h8,14H,1-7H2 |
InChI Key |
HOQLNQMSDJUCLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCSC(=NO)C2=O |
Origin of Product |
United States |
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